Pyroglutamylglycine

Vue d'ensemble

Description

Pyroglutamylglycine (also known as pyroglutamate or pGlu-Gly) is a naturally occurring amino acid that is formed when the N-terminal glutamine residue of a peptide is cyclized with its own carboxyl group. It is an important molecule in the body, being involved in many biochemical processes, as well as being a key component of many proteins, peptides, and other molecules. This compound plays a role in a variety of physiological processes, including in the regulation of cell growth, apoptosis, and metabolism. Additionally, it has been studied for its potential therapeutic applications, as it has been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer properties.

Applications De Recherche Scientifique

Glutathione Synthesis and Cellular Protection

Pyroglutamylglycine is closely related to glutathione (GSH), a tripeptide comprising gamma-glutamylcysteinylglycine. GSH plays a crucial role in cellular defense against oxidative stress. It is synthesized from its constituent amino acids by the consecutive actions of gamma-glutamylcysteine synthetase and GSH synthetase (Anderson, 1998).

Neurotransmission and Brain Function

Research on compounds related to this compound has shown significant effects on brain neurotransmitters. Studies on glutamic acid decarboxylase (GAD) inhibition have revealed insights into neurotransmitter regulation and implications for neurological conditions (Alberici, Rodriguez de Lores Arna, & De Robertis, 1969).

Peptide Synthesis and Biological Activity

The synthesis of peptides related to this compound, such as pyroglutamylasparaginylglycine, has been explored. Studies have investigated the biological activity of these peptides, providing insights into peptide design and function (Sorochinskaya, Leont’eva, & Martynov, 1988).

Role in Hormone Regulation

This compound is structurally similar to peptides that regulate hormone secretion. For example, Gonadotropin-Releasing Hormone, a key regulator of luteinizing and follicle-stimulating hormones, includes pyroglutamyl as part of its structure (Schally et al., 1971).

Impact on Monoclonal Antibodies

The cyclization of amino acids like glutamic acid to form pyroglutamic acid can significantly impact the charge heterogeneity of therapeutic monoclonal antibodies. Understanding this transformation is crucial for the development and optimization of antibody-based therapies (Liu et al., 2019).

Metabolic Pathways and Biosynthesis

Studies on compounds similar to this compound have provided insights into various metabolic pathways and biosynthetic processes. For instance, research on oxyvinylglycines and their vinyl ether biosynthesis has revealed unique chemical reactions and modifications in non-ribosomal peptide synthetase-bound substrates (Patteson, Dunn, & Li, 2018).

Cognitive Function and Memory

Research on compounds structurally related to this compound has explored their role in cognitive functions. For example, studies on metabotropic glutamate-receptor agonists have investigated their effects on memory and cognitive deficits, providing insights into neurotransmitter systems and their potential therapeutic applications (Masuoka, Mikami, & Kamei, 2010).

Mécanisme D'action

Target of Action

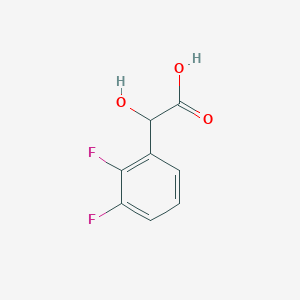

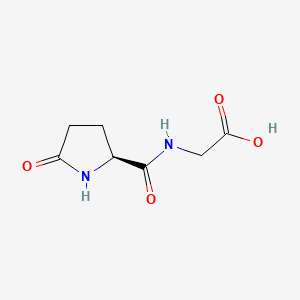

Pyroglutamylglycine, also known as PYR-GLY-OH, is a dipeptide composed of glycine and 5-oxo-L-proline

Mode of Action

It is known that this compound is a very strong basic compound .

Biochemical Pathways

This compound is involved in the glutathione cycle, where it is converted to glutamate by 5-oxoprolinase . This pathway plays a crucial role in maintaining the redox state of cells and protecting them from oxidative stress.

Propriétés

IUPAC Name |

2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c10-5-2-1-4(9-5)7(13)8-3-6(11)12/h4H,1-3H2,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLTUJPJMFPMP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951838 | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29227-88-1 | |

| Record name | 5-Oxo-L-prolylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29227-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroglutamylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029227881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can I differentiate between dipeptides containing glutamic acid with different linkages using mass spectrometry?

A1: Negative ion collision-induced dissociation (CID) mass spectrometry provides a way to distinguish between α- and γ-glutamyl dipeptides. Dipeptides with the γ-linkage, like pyroglutamylglycine (H-Glu(Xxx-OH)-OH), exhibit a prominent elimination of H-Xxx-OH from their [M-H]- ions during CID. This results in the formation of an ion with m/z 128, corresponding to deprotonated pyroglutamic acid. [, ] This fragmentation pattern is much less pronounced in dipeptides with the α-linkage (H-Glu-Xxx-OH). [, ]

Q2: Are there any other food sources besides soy sauce known to contain this compound?

A3: While the provided research focuses on isolating this compound from Japanese soy sauce, [] its presence in other food sources has not been discussed. Further research is needed to investigate the presence and potential biological activity of this compound in a wider range of foods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1582735.png)